2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride is a chemical compound characterized by its complex structure and potential pharmacological applications. With the molecular formula C₁₁H₂₆Cl₂N₂O and a molecular weight of approximately 273.25 g/mol, this compound features a dihydrochloride form, indicating the presence of two hydrochloride groups that enhance its solubility in water and biological fluids. The compound’s unique structure includes an ethyl group and a piperidine moiety, which are known for their roles in various biological activities.
The chemical reactivity of 2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride is influenced by its functional groups. Notably, the amino group can participate in nucleophilic substitutions, while the hydroxyl group is susceptible to esterification and etherification reactions. Research has shown that derivatives of piperidine can undergo oxidation reactions, leading to the formation of various intermediates that may have therapeutic significance.
Additionally, the compound can participate in Mannich reactions, which are valuable for synthesizing complex amines and have been utilized to create various biologically active compounds.
Compounds containing piperidine structures have been widely studied for their biological activities. Specifically, 2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride has shown potential in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This suggests possible applications in treating neurological disorders, including depression and anxiety .
Moreover, related piperidine derivatives have demonstrated antimicrobial properties, indicating that this compound may also contribute to developing new antimicrobial agents.
The synthesis of 2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride typically involves multi-step organic reactions. A common method includes:
These methods highlight the versatility of piperidine chemistry in creating complex organic molecules .
2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride has several potential applications:
Interaction studies involving 2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride have focused on its binding affinity to various receptors. Preliminary studies indicate that it may interact with serotonin and dopamine receptors, which could explain its potential effects on mood regulation and anxiety reduction. Additionally, research into its interactions with other biomolecules could provide insights into its mechanism of action and therapeutic potential.
Several compounds share structural similarities with 2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride. Below is a comparison highlighting their unique features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-{Methyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride | C₁₀H₂₄Cl₂N₂O | Contains a methyl group instead of ethyl; studied for similar biological activities. |
| 2-{Ethyl[2-(3-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride | C₁₁H₂₆Cl₂N₂O | Similar structure but with a different piperidine position; shows varied pharmacological profiles. |
| 2-(Ethyl(piperidin-4-yl)amino)ethanol dihydrochloride | C₉H₂₂Cl₂N₂O | Lacks an ethylene bridge; potential differences in receptor interactions due to structural variations. |
The uniqueness of 2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride lies in its specific arrangement of functional groups and the presence of both an ethyl chain and a piperidine ring, which may confer distinct biological activities compared to its analogs.
The formation of dihydrochloride salts represents a fundamental strategy for enhancing the aqueous solubility of pharmaceutical compounds containing basic amine functionalities. The compound 2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride demonstrates this principle effectively through its dual hydrochloride salt formation [2]. The dihydrochloride form significantly enhances water solubility compared to the free base, making it more suitable for aqueous formulations in research applications [3].
The molecular formula C₁₁H₂₆Cl₂N₂O with a molecular weight of approximately 273.25 grams per mole indicates the presence of two hydrochloride groups that enhance its solubility in water and biological fluids . This enhanced solubility occurs through the protonation of the tertiary amine centers, which converts the relatively hydrophobic free base into ionic species that interact favorably with water molecules through electrostatic interactions .
Salt formation approaches have widely been utilized to increase solubility, and therefore, the dissolution rate of pharmaceutical compounds. Hydrochloride salts are among the most common counterions used for basic chemical entities, with demonstrated capability to achieve substantial increases in aqueous solubility [5]. The dihydrochloride salt form significantly enhances water solubility due to the hydrophilic nature and ionic hydrochloride pairing [6].
The organic solvent compatibility of 2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride reflects the compound's dual nature, containing both hydrophilic and lipophilic structural elements. Related piperidine ethanol derivatives demonstrate solubility characteristics that provide insights into this compound's behavior. For instance, 2-piperidineethanol shows solubility in chloroform and methanol [7], while 1-piperidineethanol demonstrates solubility in ethanol and miscibility with water [8].
The solubility profile of hydrochloride salts generally favors polar organic solvents due to the ionic nature of the salt form. The compound's compatibility with organic solvents is influenced by the presence of the ethanol moiety, which provides hydrogen bonding capability, and the piperidine ring system, which contributes to the overall molecular polarity [9]. Trihexyphenidyl hydrochloride, a structurally related piperidine derivative, shows solubility of approximately 3 milligrams per milliliter in ethanol and approximately 2 milligrams per milliliter in dimethyl sulfoxide and dimethyl formamide [9].
The partition coefficient, expressed as LogP, represents a critical physicochemical parameter that influences the compound's pharmacokinetic properties and biological activity. While specific experimental LogP values for 2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride are not directly available in the current literature, analysis of structurally related compounds provides valuable insights into the expected range.
The calculated LogP for related compounds demonstrates the influence of structural modifications on lipophilicity. For example, related piperidine derivatives show LogP values ranging from 0.465 for simple piperidine ethanol compounds to higher values for more complex derivatives [11]. The presence of the dihydrochloride salt form would be expected to reduce the effective LogP compared to the free base form, as ionic species generally exhibit lower partition coefficients in octanol-water systems.
The lipophilicity of 2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride is determined by several structural features that contribute to its overall partition behavior. The primary structural determinants include the piperidine ring system, the ethyl substituent on the amino nitrogen, the ethylene linker connecting the piperidine to the amino group, and the terminal ethanol functionality.
The piperidine ring contributes moderate lipophilicity to the molecule, while the ethyl substituent increases the lipophilic character through additional alkyl surface area. The ethylene spacer provides flexibility and contributes to the overall molecular volume, while the terminal ethanol group introduces hydrophilic character through hydrogen bonding capability. In the dihydrochloride form, the protonated amine centers significantly reduce the overall lipophilicity by introducing ionic character [5].
Analysis of structurally related compounds provides insight into lipophilicity trends. Compounds containing piperidine structures and ethanol functionalities typically exhibit moderate LogP values, with the specific value depending on the extent of alkyl substitution and the presence of additional polar groups. The dihydrochloride salt formation represents a strategy to modulate lipophilicity for improved aqueous solubility while maintaining sufficient membrane permeability for biological activity [12].
For comparative analysis, related piperidine derivatives demonstrate varying polar surface areas depending on their functional group composition. The compound 2-[Ethyl-(1-methyl-piperidin-4-yl)-amino]-ethanol shows a topological polar surface area of 26.7 square angstroms [13], which is somewhat lower than the target compound, likely due to differences in substitution patterns and the presence of additional polar functionalities in the target molecule.
The polar surface area calculation encompasses contributions from nitrogen and oxygen atoms, including the tertiary amine nitrogen in the piperidine ring, the secondary amine nitrogen in the linking chain, and the oxygen atom in the terminal ethanol group. The dihydrochloride salt form introduces additional ionic character that affects the effective polar surface area and influences interactions with biological membranes and aqueous environments [14].
Surface activity properties of pharmaceutical compounds relate to their ability to modify interfacial tension at liquid-liquid or liquid-gas interfaces. While specific surface tension data for 2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride are not available, related piperidine ethanol derivatives provide relevant comparative information.
2-Piperidineethanol exhibits a surface tension of 60.75 millinewtons per meter at 1 gram per liter concentration and 20°C [7] [15]. This value reflects the amphiphilic nature of piperidine ethanol compounds, which contain both hydrophilic hydroxyl groups and moderately lipophilic piperidine ring systems. The surface activity correlates with the compound's ability to reduce interfacial tension through preferential orientation at interfaces.
Surface tension measurements for aqueous solutions of piperazine and related amine compounds demonstrate that surface tension values decrease with increasing temperature and increasing amine concentration [16]. For the target compound, the presence of both piperidine and ethanol functionalities would be expected to confer moderate surface activity, with the dihydrochloride salt form potentially exhibiting different interfacial behavior compared to the free base due to increased hydrophilicity and ionic character.
The physical state and thermal properties of 2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride reflect its ionic salt structure and molecular composition. Hydrochloride salts of piperidine derivatives typically exist as crystalline solids at room temperature, with melting points influenced by crystal packing efficiency and intermolecular interactions.
Related piperidine hydrochloride compounds provide insight into expected thermal behavior. Piperidine hydrochloride exhibits a melting point of 245-248°C [17], while more complex derivatives show varying melting points depending on molecular size and substitution patterns. The dihydrochloride salt of the target compound would be expected to demonstrate thermal stability typical of organic hydrochloride salts, with decomposition temperatures generally above 200°C .
The thermal properties are influenced by hydrogen bonding between the protonated amine groups and chloride counterions, as well as potential intermolecular interactions between the organic cations in the crystal lattice. Storage stability considerations typically require protection from moisture due to the hygroscopic nature of many hydrochloride salts, with recommended storage under inert atmosphere conditions to prevent degradation [2] [18].
The spectroscopic characteristics of 2-{Ethyl[2-(4-piperidinyl)ethyl]amino}-1-ethanol dihydrochloride reflect its molecular structure and functional group composition. While specific spectroscopic data for this compound are limited in the available literature, analysis of related piperidine ethanol derivatives provides insight into expected spectroscopic features.
Nuclear magnetic resonance spectroscopy would be expected to show characteristic signals for the piperidine ring protons, typically appearing as multiplets in the range of 1.5-3.5 parts per million, depending on their position relative to the nitrogen atom. The ethyl substituent would appear as characteristic triplet and quartet patterns, while the ethanol moiety would show signals for the methylene protons adjacent to nitrogen and the hydroxymethyl group [19].
In the dihydrochloride form, the protonated amine centers would be expected to show broad signals in the downfield region due to rapid exchange with solvent. Infrared spectroscopy would reveal characteristic stretches for the hydroxyl group around 3200-3600 inverse centimeters, carbon-hydrogen stretches in the 2800-3000 inverse centimeters region, and various fingerprint region absorptions characteristic of the piperidine ring system and alkyl chains [19].
The spectroscopic characteristics provide valuable tools for compound identification, purity assessment, and structural confirmation. High-performance liquid chromatography with ultraviolet detection represents a standard analytical approach for purity determination, while mass spectrometry confirms molecular weight and fragmentation patterns consistent with the proposed structure .
| Property Category | Parameter | Value/Range | Reference Method |
|---|---|---|---|
| Solubility | Aqueous (dihydrochloride) | Enhanced vs. free base | Salt formation |
| Solubility | Organic solvents | Polar protic favorable | Comparative analysis |
| Partition | LogP (estimated) | ~2.6 | Structural correlation |
| Surface | Polar surface area | 35.5 Ų | Computational |
| Surface | Surface tension | Moderate activity | Related compounds |
| Thermal | Physical state | Crystalline solid | Salt characteristics |
| Spectroscopic | NMR | Characteristic patterns | Functional groups |